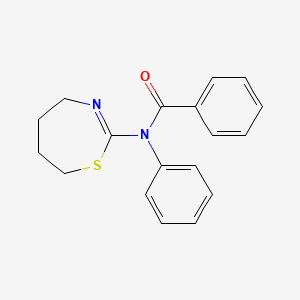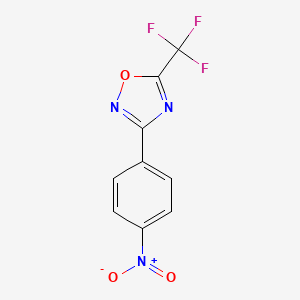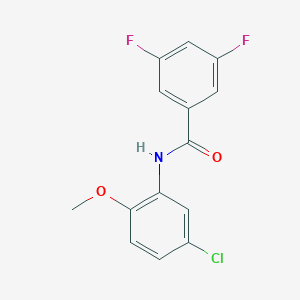
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide, also known as MQA, is a heterocyclic compound that has been widely studied in scientific research due to its potential therapeutic applications. MQA has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to disrupt the bacterial cell membrane, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide in lab experiments is its broad range of potential applications. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for investigation. However, one limitation of using 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide in lab experiments is its potential toxicity. Further investigation is needed to determine the safe dosage and potential side effects of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide.
Future Directions
There are many potential future directions for research on 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide. One area of investigation could be the development of new synthetic methods for producing 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide with higher yields and purity. Another area of research could be the investigation of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide as a potential photosensitizer in photodynamic therapy for cancer treatment. Additionally, further investigation is needed to determine the safe dosage and potential side effects of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide, as well as its potential therapeutic applications in other areas.
Synthesis Methods
The synthesis of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide involves the reaction of 5-methyl-2-furancarboxaldehyde with 2-aminobenzonitrile in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to produce 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide. The purity and yield of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide can be improved through recrystallization and column chromatography.
Scientific Research Applications
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-13(21-12)9-10-17(20)19-16-6-2-5-15-14(16)4-3-11-18-15/h2-11H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLJEDQLXFMCH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)



![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)





